1-Piperidinebutanamide, 4-hydroxy-N,N-dimethyl-alpha,alpha,4-triphenyl-
1-Piperidinebutanamide, 4-hydroxy-N,N-dimethyl-alpha,alpha,4-triphenyl-
Brand Name:
Vulcanchem
CAS No.:
37743-41-2
VCID:
VC0194859
InChI:
InChI=1S/C29H34N2O2/c1-30(2)27(32)29(25-14-8-4-9-15-25,26-16-10-5-11-17-26)20-23-31-21-18-28(33,19-22-31)24-12-6-3-7-13-24/h3-17,33H,18-23H2,1-2H3
SMILES:
CN(C)C(=O)C(CCN1CCC(CC1)(C2=CC=CC=C2)O)(C3=CC=CC=C3)C4=CC=CC=C4
Molecular Formula:
C29H34N2O2
Molecular Weight:
442.6 g/mol
1-Piperidinebutanamide, 4-hydroxy-N,N-dimethyl-alpha,alpha,4-triphenyl-
CAS No.: 37743-41-2
Impurities
VCID: VC0194859
Molecular Formula: C29H34N2O2
Molecular Weight: 442.6 g/mol
Purity: > 95%
CAS No. | 37743-41-2 |
---|---|
Product Name | 1-Piperidinebutanamide, 4-hydroxy-N,N-dimethyl-alpha,alpha,4-triphenyl- |
Molecular Formula | C29H34N2O2 |
Molecular Weight | 442.6 g/mol |
IUPAC Name | 4-(4-hydroxy-4-phenylpiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide |
Standard InChI | InChI=1S/C29H34N2O2/c1-30(2)27(32)29(25-14-8-4-9-15-25,26-16-10-5-11-17-26)20-23-31-21-18-28(33,19-22-31)24-12-6-3-7-13-24/h3-17,33H,18-23H2,1-2H3 |
Standard InChIKey | YNPNRXMADRSSLH-UHFFFAOYSA-N |
SMILES | CN(C)C(=O)C(CCN1CCC(CC1)(C2=CC=CC=C2)O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES | CN(C)C(=O)C(CCN1CCC(CC1)(C2=CC=CC=C2)O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Appearance | Solid |
Melting Point | 126-131°C |
Purity | > 95% |
Quantity | Milligrams-Grams |
Synonyms | 4-(4-Hydroxy-4-phenylpiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide |
PubChem Compound | 3705191 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume